molecular formula C10H15NO3 B13174953 5-Methyl-3-neopentylisoxazole-4-carboxylic acid

5-Methyl-3-neopentylisoxazole-4-carboxylic acid

Cat. No.: B13174953
M. Wt: 197.23 g/mol
InChI Key: QJWKYOZBEAIZMB-UHFFFAOYSA-N
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Description

5-Methyl-3-neopentylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a carboxylic acid group at position 4, a methyl group at position 5, and a bulky neopentyl (2,2-dimethylpropyl) substituent at position 2. The isoxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which confers stability and reactivity for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-6-8(9(12)13)7(11-14-6)5-10(2,3)4/h5H2,1-4H3,(H,12,13)

InChI Key

QJWKYOZBEAIZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This regioselective reaction leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid may involve bulk custom synthesis and procurement of raw materials . The process is designed to ensure high yield and purity of the final product, which is essential for its use in research and development.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-neopentylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Scientific Research Applications

5-Methyl-3-neopentylisoxazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-neopentylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related isoxazole carboxylic acids, analyzing substituent effects, physical properties, and synthesis methodologies.

Table 1: Structural and Physical Properties of Isoxazole Derivatives

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Properties Source
5-Methylisoxazole-3-carboxylic acid 5-Me, 3-COOH 127.09 168–170 High crystallinity, 97% purity
3-Methylisoxazole-5-carboxylic acid 3-Me, 5-COOH 127.09 N/A Commercial availability (97% pure)
5-Methyl-3-phenylisoxazole-4-carboxylic acid 5-Me, 3-Ph, 4-COOH 217.22 N/A Aromatic substituent enhances π-π interactions
Ethyl-5-methyl-4-methylisoxazole-3-carboxylic acid 5-Et, 4-Me, 3-COOH 171.15 N/A Aliphatic chain increases lipophilicity
3-Methyl-4-isoxazolecarboxylic acid 3-Me, 4-COOH 127.09 N/A Positional isomer; altered reactivity

Key Insights

Substituent Effects on Physical Properties :

  • Bulky Groups : The neopentyl group in the target compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., methyl or ethyl groups) due to steric hindrance .
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) exhibit higher melting points and enhanced intermolecular interactions (e.g., π-stacking) compared to aliphatic derivatives .
  • Positional Isomerism : The carboxylic acid group’s position (3 vs. 4 vs. 5) significantly impacts reactivity. For example, 5-methylisoxazole-3-carboxylic acid (mp 168–170°C) is more thermally stable than its positional isomers .

Synthetic Methodologies :

  • Multi-component heterocyclizations (e.g., reactions with carbonyl compounds) are common for synthesizing complex isoxazole derivatives, as seen in –5. These methods often yield high-purity products with defined stereochemistry .
  • Commercial availability of simpler analogs (e.g., 3-methylisoxazole-5-carboxylic acid) suggests scalable synthetic routes, such as cyclocondensation of β-diketones with hydroxylamine .

Spectroscopic Characterization :

  • NMR and mass spectrometry data for analogs (e.g., compounds in –7) confirm structural integrity. For instance, ¹H NMR shifts for methyl groups in isoxazoles typically appear at δ 2.1–2.5 ppm, while aromatic protons in phenyl-substituted derivatives resonate at δ 7.0–7.5 ppm .

Research Findings and Trends

  • Thermal Stability : Bulky substituents (e.g., neopentyl) improve thermal stability but reduce solubility, as observed in aliphatic isoxazole derivatives .
  • Industrial Relevance : Commercial availability of analogs (e.g., Kanto Reagents’ 5-methylisoxazole-3-carboxylic acid at ¥2,700/g) highlights their utility in high-value synthesis .

Biological Activity

5-Methyl-3-neopentylisoxazole-4-carboxylic acid (MNICA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of MNICA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MNICA features a five-membered isoxazole ring with a carboxylic acid functional group, characterized by the molecular formula C11H15N1O2C_{11}H_{15}N_{1}O_{2} and a molecular weight of approximately 197.23 g/mol. The presence of the neopentyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.

The biological activity of MNICA is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and influence various signaling pathways, which could lead to antimicrobial and anticancer effects. Understanding these interactions is crucial for elucidating its pharmacodynamics.

Antimicrobial Properties

MNICA has been investigated for its antimicrobial potential. It shows activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to interfere with bacterial cell wall synthesis or function, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Isoxazole derivatives, including MNICA, have shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. MNICA's unique structure may enhance its efficacy against specific cancer types .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of MNICA and similar compounds:

  • Antimicrobial Activity : A study demonstrated that MNICA exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Potential : In vitro assays revealed that MNICA induced apoptosis in human cancer cell lines, leading to increased cell death rates compared to untreated controls .
  • Structure-Activity Relationship (SAR) : Research into related isoxazole compounds has identified key structural features that enhance biological activity. For instance, variations in substituents on the isoxazole ring significantly affect potency against microbial and cancerous cells .

Comparative Analysis with Related Compounds

To better understand the potential of MNICA, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
5-Methyl-3-phenylisoxazole-4-carboxylic acidC_{11}H_{11}N_{1}O_{2}Contains a phenyl group; known for anticancer properties
5-Methylisoxazole-4-carboxylic acidC_{6}H_{7}N_{1}O_{2}Lacks substituents; lower biological activity
5-Methyl-3-(p-tolyl)isoxazole-4-carboxylic acidC_{12}H_{13}N_{1}O_{2}Features a para-tolyl group; enhanced lipophilicity

The comparison highlights how the presence of specific substituents can influence the biological activity of isoxazole derivatives.

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